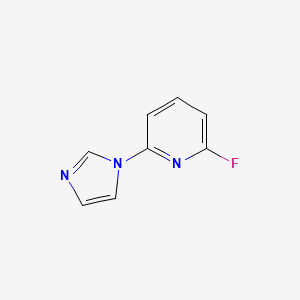

2-fluoro-6-(1H-imidazol-1-yl)pyridine

Description

2-fluoro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both a fluorine atom and an imidazole ring attached to a pyridine ring

Properties

IUPAC Name |

2-fluoro-6-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUCELIDCKBNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-(1H-imidazol-1-yl)pyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring with an imidazole moiety. One common method involves the reaction of 2,6-difluoropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 2-fluoro-6-(1H-imidazol-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different imidazole derivatives .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 2-fluoro-6-(1H-imidazol-1-yl)pyridine typically involves the reaction of pyridine derivatives with imidazole-containing compounds. The compound's structure features a pyridine ring substituted with a fluorine atom and an imidazole moiety, which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. Studies indicate that 2-fluoro-6-(1H-imidazol-1-yl)pyridine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Fluoro-6-(1H-imidazol-1-yl)pyridine | S. aureus | 15 |

| E. coli | 12 |

Antitumor Activity

Imidazole derivatives are also being investigated for their antitumor properties. Preliminary studies suggest that 2-fluoro-6-(1H-imidazol-1-yl)pyridine may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes have shown potential for applications in catalysis and materials science.

Metal Complexes

Research indicates that complexes formed with transition metals such as copper(II) and iron(II) using 2-fluoro-6-(1H-imidazol-1-yl)pyridine exhibit interesting magnetic properties and spin crossover phenomena.

Table 3: Coordination Complexes

| Metal Ion | Complex Type | Magnetic Behavior |

|---|---|---|

| Copper(II) | Cu(II)-2-fluoro-6-(1H-imidazol-1-yl)pyridine | Spin-crossover observed |

| Iron(II) | [FeL2]Br2·H2O | High-temperature spin crossover |

Case Studies

Several case studies highlight the applications of 2-fluoro-6-(1H-imidazol-1-yl)pyridine in various research contexts:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several imidazole derivatives, including 2-fluoro-6-(1H-imidazol-1-yl)pyridine, against clinical isolates of bacteria. Results showed promising inhibition rates, suggesting potential for development into therapeutic agents .

Case Study 2: Catalytic Applications

In another study, researchers synthesized copper(II) complexes with this compound as a ligand for polymerization catalysis. The complexes demonstrated enhanced catalytic activity compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 2-fluoro-6-(1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the fluorine atom.

2-(1H-imidazol-1-yl)methyl-6-fluoropyridine: Similar structure with a different substitution pattern.

Uniqueness

2-fluoro-6-(1H-imidazol-1-yl)pyridine is unique due to the presence of both a fluorine atom and an imidazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets .

Biological Activity

2-Fluoro-6-(1H-imidazol-1-yl)pyridine is a compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-Fluoro-6-(1H-imidazol-1-yl)pyridine belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their unique heterocyclic structures. The presence of a fluorine atom at the 2-position and an imidazole ring enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to 2-fluoro-6-(1H-imidazol-1-yl)pyridine have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, Jain et al. demonstrated that certain derivatives exhibited good antimicrobial potential, suggesting that 2-fluoro-6-(1H-imidazol-1-yl)pyridine could possess similar activity .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Imidazo[1,2-a]pyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. Some studies report that these compounds can interfere with tubulin polymerization, a crucial process in cancer cell division . The mechanism involves binding to specific molecular targets within cancer cells, leading to reduced cell viability.

The biological activity of 2-fluoro-6-(1H-imidazol-1-yl)pyridine can be attributed to its interaction with various molecular targets. These interactions may include:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.

- Receptor Modulation : The imidazole ring may interact with specific receptors involved in inflammatory responses or cell signaling pathways.

Table 1: Summary of Biological Activities

Research Findings

Recent studies have highlighted the promising pharmacological profiles of imidazo[1,2-a]pyridine derivatives:

- Antimicrobial Efficacy : Jain et al. reported good activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Various derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Fluorescence Properties : Some studies have explored the use of imidazo[1,2-a]pyridine derivatives as fluorescent probes for cellular imaging, indicating potential applications in diagnostic imaging .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-fluoro-6-(1H-imidazol-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorination of a pyridine precursor using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (60–80°C) in anhydrous solvents (DMF or DCM) can introduce the fluorine substituent. The imidazole moiety is often introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with appropriate boronic acids. Optimizing stoichiometry, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time (12–24 hrs) improves yields. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Q. How is the crystal structure of 2-fluoro-6-(1H-imidazol-1-yl)pyridine characterized, and what coordination geometries are observed in its metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and packing. The pyridine nitrogen and imidazole N3 atom act as bidentate ligands, coordinating to metals like Co(II) or Zn(II) in a distorted octahedral geometry. For example, in Co(II) complexes, the ligand forms 1D chains via µ₂-bridging, with axial positions occupied by water or carboxylate ligands. Hydrogen bonding (O–H···O/N) and π-π stacking between aromatic rings stabilize 2D or 3D frameworks. Synchrotron PXRD and refinement software (e.g., SHELXT) validate structural models .

Q. What spectroscopic techniques are essential for characterizing 2-fluoro-6-(1H-imidazol-1-yl)pyridine and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., downfield shifts for imidazole protons at δ 7.8–8.2 ppm) and confirms substitution patterns.

- FTIR : Identifies C–F stretches (~1100 cm⁻¹) and N–H vibrations (imidazole, ~3150 cm⁻¹).

- ESI-MS : Validates molecular ion peaks ([M+H]⁺) and fragmentation pathways.

- UV-Vis : Monitors electronic transitions (π→π* and n→π*) for ligand-to-metal charge transfer in complexes .

Advanced Research Questions

Q. How does the fluorine substituent in 2-fluoro-6-(1H-imidazol-1-yl)pyridine influence electronic properties and coordination behavior compared to non-fluorinated analogs?

- Methodological Answer : Fluorine's electron-withdrawing effect reduces electron density at the pyridine ring, lowering the ligand's basicity and altering metal-ligand bond strengths. DFT studies (B3LYP/6-31G*) show a 0.15 eV increase in HOMO-LUMO gap compared to non-fluorinated analogs, impacting redox activity. Experimentally, fluorinated ligands form weaker M–N bonds (e.g., Co–N bond elongation by 0.05 Å in SCXRD data), favoring labile coordination environments for catalytic applications .

Q. What computational methods are suitable for analyzing the electronic structure of 2-fluoro-6-(1H-imidazol-1-yl)pyridine, and how do they compare with experimental data?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with dispersion corrections (D3BJ) accurately predict geometric parameters (<0.02 Å deviation from SCXRD). Time-dependent DFT (TD-DFT) models UV-Vis spectra by simulating electronic transitions. For charge distribution, Natural Bond Orbital (NBO) analysis quantifies lone-pair donation from imidazole to metal centers. Validation via in situ IR spectroscopy (e.g., C–F stretching frequency matching) resolves discrepancies between theory and experiment .

Q. How does mono-substitution with fluorine at the pyridine ring affect the ligand's ability to form interpenetrated networks compared to bis-imidazolyl analogs?

- Methodological Answer : Mono-substitution reduces symmetry, preventing dense interpenetration. For example, 2-fluoro-6-(1H-imidazol-1-yl)pyridine forms 2D layers (e.g., [Co(L)(bdc)]ₙ, bdc = terephthalate) with 4-fold interpenetration, while bis-imidazolyl ligands (e.g., 2,6-bis(imidazolyl)pyridine) form 3D frameworks with 6-fold interpenetration. SCXRD and gas adsorption (BET) reveal lower surface areas (~500 m²/g vs. ~1200 m²/g) due to steric hindrance from fluorine .

Q. What strategies resolve contradictions between predicted (DFT) and experimental coordination geometries for 2-fluoro-6-(1H-imidazol-1-yl)pyridine complexes?

- Methodological Answer : Discrepancies arise from solvent effects or counterion interactions. Use polarized continuum models (PCM) in DFT to account for solvent (e.g., DMF). Pair SCXRD with in situ PXRD to track structural changes during synthesis. For example, Co(II) complexes may adopt distorted geometries under solvothermal conditions (120°C, 48 hrs) that DFT alone cannot predict. Cross-validate with EXAFS to refine bond distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.